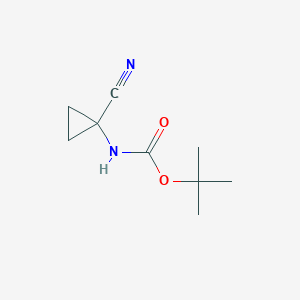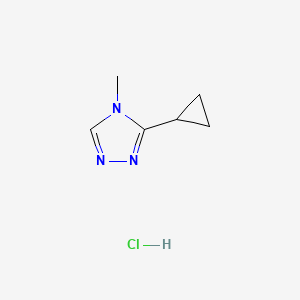![molecular formula C24H20N2O4 B2601709 (Z)-8-(3-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951987-76-1](/img/structure/B2601709.png)
(Z)-8-(3-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-8-(3-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C24H20N2O4 and its molecular weight is 400.434. The purity is usually 95%.
BenchChem offers high-quality (Z)-8-(3-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-8-(3-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Hydrogen Bonding The compound exhibits interesting structural characteristics, such as the adoption of a half-chair conformation for the oxazine ring and specific orientations for its phenyl and tert-butyl substituents. These structural nuances contribute to the formation of various types of hydrogen bonds (C-H...O, C-H...N, C-H...π(arene)), which in some cases, lead to the construction of complex sheets and three-dimensional frameworks within the crystal structure (Castillo et al., 2009).
Synthetic and Analytical Applications
- The compound has been designed and synthesized as a PET probe for imaging the enzyme PIM1, demonstrating its potential application in molecular imaging and diagnostic procedures (Gao et al., 2013).
- Synthesis and in vitro receptor binding assay of Pyrazolo [1,5-α] pyridines highlight its potential as a dopamine D4 receptor ligand, indicating its relevance in studies related to neurotransmission and psychiatric disorders (Guca, 2014).
Crystal and Molecular Structure Analysis
- The compound's molecular structure, with specific emphasis on its crystal packing arrangement dominated by strong dipolar carbonyl–carbonyl interactions, has been comprehensively studied, shedding light on its solid-state characteristics and potential applications in material science (Zugenmaier, 2013).
Antimicrobial and Antitubercular Evaluation
- The compound and its derivatives have shown significant in vitro antimicrobial effects against various pathogenic fungi and bacteria, suggesting its potential use in developing new antimicrobial agents. Additionally, its cytotoxic activities against specific cell lines have been assessed, adding another dimension to its biomedical applications (Mathew et al., 2010).
- It has also been evaluated for antitubercular activity, with certain derivatives displaying significant activity against Mycobacterium tuberculosis, indicating its potential role in addressing tuberculosis (Kantevari et al., 2011).
Fluorescence and Photoprocess Studies
- The compound's spectral, luminescent, and time-resolved properties have been explored, providing valuable insights into its potential applications in material science, particularly in the development of novel fluorescent materials and sensors (Gutrov et al., 2020).
Propriétés
IUPAC Name |
(2Z)-8-[(3-methoxyphenyl)methyl]-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-18-4-2-3-17(11-18)13-26-14-20-21(29-15-26)6-5-19-23(27)22(30-24(19)20)12-16-7-9-25-10-8-16/h2-12H,13-15H2,1H3/b22-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVHAYZLOJDKNR-UUYOSTAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC3=C(C=CC4=C3OC(=CC5=CC=NC=C5)C4=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CC=NC=C5)/C4=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2601626.png)

![ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]-1H-indole-2-carboxylate](/img/structure/B2601630.png)
![(Z)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2601632.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxolan-2-yl)methanone](/img/structure/B2601633.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2601634.png)


![N-[3-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2601641.png)
![7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2601642.png)



![2-{2-[(4-Carboxypyridin-2-yl)oxy]ethoxy}pyridine-4-carboxylic acid](/img/structure/B2601648.png)